molecular formula C25H29N3O2S B2395467 N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide CAS No. 878052-72-3

N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide

Cat. No. B2395467
CAS RN: 878052-72-3
M. Wt: 435.59
InChI Key: AKGKRVOZGXYSKY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Research

Research on thiophene analogues of carcinogenic compounds like benzidine and 4-aminobiphenyl synthesized compounds, including N-(5-phenylthiophen-2-yl)acetamide, evaluated for potential carcinogenicity in vitro, suggests a methodology for assessing new compounds with aromatic rings and thiophene as possible carcinogens (Ashby et al., 1978).

Piperidine Alkaloids in Medicinal Chemistry

A review on the chemistry and pharmacology of Piperidine alkaloids emphasizes their significant medicinal importance and diverse therapeutic applications. This review suggests the importance of piperidine structures in drug research, highlighting the potential for developing new therapeutic profiles by modifying this core structure (Singh et al., 2021).

Pharmacological Activities of Acetamide Derivatives

The pharmacological activities associated with piracetam, an acetamide derivative, indicate a broad range of potential medical applications beyond its well-known nootropic effects. This review provides a framework for understanding how modifications to the acetamide group can influence biological activity and therapeutic efficacy (Dhama et al., 2021).

Synthetic Organic Chemistry Approaches

Studies in synthetic organic chemistry based on the N-Ar axis, including the development of N-acylation reagents and chiral ligands, highlight the importance of structural modifications at the nitrogen and aromatic components of molecules for achieving desired chemical reactivity and selectivity (Kondo & Murakami, 2001).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-18-10-11-21(19(2)14-18)26-24(29)17-31-23-15-28(22-9-5-4-8-20(22)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGKRVOZGXYSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide

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